molecular formula C11H16O B155802 p-Isopropylphenethyl alcohol CAS No. 10099-57-7

p-Isopropylphenethyl alcohol

Cat. No. B155802
CAS RN: 10099-57-7
M. Wt: 164.24 g/mol
InChI Key: MUGORNQRYUKUGN-UHFFFAOYSA-N
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Description

Molecular Description of Poly(N-isopropylacrylamide)

Poly(N-isopropylacrylamide), or PNIPAM, is a polymer known for its responsive properties, particularly the reversible coil-to-globule transition at around 305 K. This transition is crucial for the development of nanostructured soft materials with practical applications. A study has shown that by introducing ethanol as a cosolvent, the transition temperature can be tuned for specific purposes. Molecular dynamics simulations have demonstrated that the coil-to-globule transition occurs at a lower temperature in a water/ethanol mixture than in water alone. Ethanol molecules tend to localize at the polymer interface, interacting with isopropyl groups, and the transition is accompanied by a loss of water molecules rather than ethanol, suggesting the importance of water's chemical potential and the competitive interactions between water and ethanol molecules with the polymer .

Synthesis Analysis of Silicone-Urea Copolymers Using Isopropyl Alcohol

Isopropyl alcohol (IPA) has been identified as a 'green' solvent for the synthesis of silicone-urea copolymers with high urea contents. IPA exhibits low reactivity with bis(4-isocyanatocyclohexyl)methane (HMDI) at room temperature, which is advantageous for the preparation of high molecular weight copolymers. The copolymers, synthesized using different chain extenders and polydimethylsiloxane (PDMS) oligomers, have shown excellent tensile strengths and thermal properties, indicating the formation of microphase-separated systems. The structure of the diamine chain extender did not significantly affect the mechanical properties of the copolymers .

Allergic Contact Dermatitis and Isopropyl Alcohol

Isopropyl alcohol, a widely used solvent and antiseptic, is a secondary alcohol and a structural isomer of propanol. While it is a known mild irritant for eyes and mucous membranes, it is generally considered a weak sensitizer. However, its role as an allergen may be underestimated in clinical environments .

Behavior of Poly(N-isopropylacrylamide) Microgels in Alcoholic Solutions

PNIPAM microgels exhibit a volume phase transition temperature (VPTT) at around 32 °C in water, above which they collapse. However, in aqueous alcohol mixtures, PNIPAM microgels show a two-step conformational transition: collapse at temperatures below 32 °C and reswelling above 50 °C. This behavior is influenced by the microscopic interactions between the polymer and the solvent, as well as the properties of the bulk solution. The reswelling of PNIPAM microgels with increasing temperature is not typical of standard upper critical solution behavior .

A New Synthesis Method for p-Isopropylphenol

p-Isopropylphenol has been synthesized using a catalytic transfer dehydrogenation method with 5% Pd/C, using 4-isopropylcyclohexenone as the material and industrial dipentene as both the hydrogen acceptor and solvent. The optimal synthesis conditions include a 10:0.7 mass ratio of 5% Pd/C to the material, a reaction time of 30 minutes at reflux temperature, resulting in an 87% yield of p-isopropylphenol. The catalyst retained 89.7% of its activity after being used five times .

Scientific Research Applications

Industrial and Clinical Uses

p-Isopropylphenethyl alcohol, commonly referred to as isopropyl alcohol, has various applications in both industrial and clinical environments. It's used as an industrial solvent and as a preservative and antiseptic in clinical settings. This compound's mild irritant effects on eyes and mucous membranes are well-documented, though it is considered a weak sensitizer (García‐Gavín et al., 2011).

Role in Copolymer Preparation

In the field of polymer chemistry, isopropyl alcohol is used as a reaction solvent in the preparation of silicone–urea copolymers. These copolymers, characterized by their thermal and mechanical properties, are prepared through a process involving reactions at room temperature in isopropyl alcohol. The resulting copolymers demonstrate significant tensile strengths and are used in various applications (Yilgor et al., 2003).

Medical Implications of Dermal Absorption

Isopropyl alcohol-containing hand rubs, commonly used in healthcare for hand decontamination, have implications for dermal absorption. Studies reveal that isopropyl alcohol can be absorbed through adult human skin, leading to measurable blood levels. This absorption has social and medical implications, particularly in healthcare settings (Turner et al., 2004).

Photocatalytic Degradation

In the semiconductor industry, isopropyl alcohol is considered a potential pollutant. Research on photocatalytic degradation of gaseous isopropyl alcohol using internal-illuminated monolith photoreactors has shown significant removal efficiency. This technology could be applicable in cleanrooms for semiconductor processes (Lu et al., 2016).

Histological Assays in Laboratory Settings

Isopropyl alcohol serves as an alternative to ethyl alcohol in histological assays. Its use in tissue dehydration and paraffinization streamlines the process by eliminating the need for intermediate solvents, thereby simplifying and accelerating histological procedures (Viktorov & Proshin, 2003).

Effects on Biofilm Formation in Bacteria

Studies have shown that ethanol and isopropyl alcohol exposure can increase biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This finding is particularly relevant in clinical settings, as these substances are commonly used for disinfection and infection prevention (Luther et al., 2015).

Environmental and Forensic Implications

In environmental and forensic studies, isopropyl alcohol is used as a biochemical marker. It helps in understanding the extent of ketosis at the time of death in medico-legal autopsies, providing critical insights into biochemical disturbances (Palmiere et al., 2012).

Raman Spectroscopy Applications

Isopropyl alcohol has been used in Raman spectroscopy studies. It's employed in the evanescent excitation and detection of substances using silicon-nitride strip waveguides, demonstrating its utility in analytical chemistry and photonics (Dhakal et al., 2014).

Safety and Toxicological Assessments

Safety assessments have been conducted for p-isopropylbenzyl alcohol, focusing on genotoxicity, toxicity, and environmental impact. These assessments provide crucial data for its safe use in various applications, including fragrance ingredients (Api et al., 2020).

properties

IUPAC Name

2-(4-propan-2-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGORNQRYUKUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051501
Record name 4-Isopropylphenylethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Isopropylphenethyl alcohol

CAS RN

10099-57-7
Record name 4-(1-Methylethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10099-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isopropylphenylethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-isopropylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HA Loeb, W Kelly - 1963 - books.google.com
Identification of subpopulations or races within a species of fish is a problem of vital interest in fisheries management. The expense and physical impairment involved with tagging and …
Number of citations: 14 books.google.com

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